molecular formula C11H12N2O2 B8787783 1-Isopropylquinoxaline-2,3(1H,4H)-dione

1-Isopropylquinoxaline-2,3(1H,4H)-dione

Cat. No. B8787783
M. Wt: 204.22 g/mol
InChI Key: JKYZYJAZJVNZFX-UHFFFAOYSA-N
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Patent
US04999354

Procedure details

A solution of 3,4-dihydro-4-isopropyl-2-hydroxy-3-oxo-quinoxaline-1-oxid (15.5 g, 0.07 mole) and triphenylphosphine (26.2 g, 0.1 mole) in dimethylformamide (DMF) (100 ml) was stirred at 120° C. for 12 hours, whereafter the solvent was evaporated in vacuo. The residue was stirred in methylene chloride (150 ml) whereby the formed triphenyl phosphine oxid was dissolved. The product was then collected as pale crystals by filtration followed by wash with methylene chloride M.p. 227°-228° C.
Name
3,4-dihydro-4-isopropyl-2-hydroxy-3-oxo-quinoxaline-1-oxid
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N+:7]([O-])=[C:6]([OH:15])[C:5]1=[O:16])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6](=[O:15])[C:5]1=[O:16])([CH3:3])[CH3:2]

Inputs

Step One
Name
3,4-dihydro-4-isopropyl-2-hydroxy-3-oxo-quinoxaline-1-oxid
Quantity
15.5 g
Type
reactant
Smiles
C(C)(C)N1C(C(=[N+](C2=CC=CC=C12)[O-])O)=O
Name
Quantity
26.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred in methylene chloride (150 ml) whereby the formed triphenyl phosphine oxid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
The product was then collected as pale crystals by filtration
WASH
Type
WASH
Details
by wash with methylene chloride M.p. 227°-228° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1C(C(NC2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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